

# ARV-766: A Technical Guide to a Novel PROTAC Androgen Receptor Degrader

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

ARV-766, also known as **Luxdegalutamide**, is a potent and orally bioavailable PROTAC (Proteolysis-Targeting Chimera) designed to selectively target and degrade the androgen receptor (AR). This novel therapeutic agent holds significant promise for the treatment of metastatic castration-resistant prostate cancer (mCRPC), particularly in patients who have developed resistance to current androgen receptor-targeted therapies. ARV-766's unique mechanism of action, which involves hijacking the cell's natural protein disposal system to eliminate the AR protein, allows it to overcome resistance mechanisms associated with AR overexpression and mutations in the ligand-binding domain (LBD). This technical guide provides a comprehensive overview of the function, chemical structure, preclinical and clinical data, and experimental methodologies related to ARV-766.

## **Introduction to PROTAC Technology and ARV-766**

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to its complete removal from the cell.

ARV-766 is a second-generation PROTAC AR degrader that demonstrates a broad efficacy profile against wild-type AR and clinically relevant AR LBD mutants, including L702H, H875Y,



and T878A.[1][2] Its development represents a significant advancement in the pursuit of overcoming resistance in prostate cancer.

## **Chemical Structure and Properties**

ARV-766 is a complex small molecule designed for oral administration. Its structure consists of three key components: a ligand that binds to the androgen receptor, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties.

| Property          | Value                                                                                                                                                                                          |  |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | 4-[4-[[1-[4-[[[trans-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]amino]carbonyl]phenyl]-4-piperidinyl]methyl]-1-piperazinyl]-N-[(3S)-2,6-dioxo-3-piperidinyl]-2-fluorobenzamide |  |
| Molecular Formula | C45H54FN7O6                                                                                                                                                                                    |  |
| Molecular Weight  | 808.0 g/mol                                                                                                                                                                                    |  |
| CAS Number        | 2750830-09-0                                                                                                                                                                                   |  |
| SMILES            | CC1(C)INVALID-LINK NC(=0)C3=CC=C(C=C3)N4CCC(CC4)CN5CC N(CC5)C6=CC=C(C(=C6)F)C(=0)N[C@H]7CC C(=0)NC7=0                                                                                          |  |

## **Mechanism of Action and Signaling Pathway**

ARV-766 functions by inducing the formation of a ternary complex between the androgen receptor and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a reduction in AR-mediated signaling and subsequent inhibition of tumor cell proliferation.[1][3]





Click to download full resolution via product page

Figure 1: Mechanism of Action of ARV-766

## **Preclinical Data**

ARV-766 has demonstrated potent and robust degradation of both wild-type and mutant androgen receptors in preclinical studies.

## **In Vitro Activity**



| Cell Line | AR Status    | DC50 (nM)          | D <sub>max</sub> (%) |
|-----------|--------------|--------------------|----------------------|
| LNCaP     | Wild-type    | < 1.3              | > 91                 |
| VCaP      | Wild-type    | < 1.0              | > 94                 |
| VCaP      | L702H mutant | Potent Degradation | -                    |
| -         | H875Y mutant | Potent Degradation | -                    |
| -         | T878A mutant | Potent Degradation | -                    |

DC<sub>50</sub>: Half-maximal degradation concentration; D<sub>max</sub>: Maximum degradation

## **In Vivo Activity**

In murine xenograft models of prostate cancer, orally administered ARV-766 led to significant, dose-dependent tumor growth inhibition.[4] It demonstrated robust AR degradation of over 90% at efficacious doses.

### **Clinical Data**

ARV-766 is currently being evaluated in a Phase 1/2 clinical trial (NCT05067140) in men with mCRPC. Initial results have been promising, showing a favorable safety profile and encouraging anti-tumor activity.

**Efficacy in Patients with AR LBD Mutations** 

| Parameter                       | Result                             |
|---------------------------------|------------------------------------|
| PSA <sub>50</sub> Response Rate | 50.0% in 28 PSA-evaluable patients |

PSA<sub>50</sub>: ≥50% decline in Prostate-Specific Antigen from baseline

## **Safety and Tolerability**

- ARV-766 was well-tolerated in the Phase 1/2 study.
- Treatment-emergent adverse events (TEAEs) leading to dose reduction occurred in 7% of patients.



• TEAEs leading to treatment discontinuation occurred in 10% of patients.

#### **Pharmacokinetics**

- Preliminary pharmacokinetic data indicated dose-dependent increases in ARV-766 exposure.
- Steady-state exposure accumulation ranged from approximately 5- to 8-fold.

# Experimental Protocols AR Degradation Assay (Western Blot)

A detailed protocol for assessing AR degradation via Western Blot would typically involve the following steps:





Click to download full resolution via product page

Figure 2: Western Blot Workflow for AR Degradation



## **Murine Xenograft Model for Tumor Growth Inhibition**

The evaluation of ARV-766's in vivo efficacy typically follows this workflow:





Click to download full resolution via product page

Figure 3: In Vivo Xenograft Study Workflow

## **Clinical Trial Protocol (NCT05067140)**

The Phase 1/2 clinical trial for ARV-766 is a multi-part study designed to assess safety, tolerability, pharmacokinetics, and anti-tumor activity.

Key Aspects of the Protocol:

- Phase 1 (Dose Escalation): To determine the recommended Phase 2 dose (RP2D) and maximum tolerated dose (MTD).
- Phase 2 (Cohort Expansion): To evaluate the anti-tumor activity of the RP2D in specific patient cohorts.
- Patient Population: Men with mCRPC who have progressed on prior novel hormonal agents.
- Intervention: Oral administration of ARV-766 once daily.
- Primary Outcome Measures: Incidence of adverse events, dose-limiting toxicities, PSA response rate, and objective response rate.
- Secondary Outcome Measures: Pharmacokinetic parameters, duration of response, and progression-free survival.

## Conclusion

ARV-766 is a promising, orally bioavailable PROTAC AR degrader with a novel mechanism of action that has the potential to overcome resistance to current therapies for metastatic castration-resistant prostate cancer. Its ability to effectively degrade both wild-type and mutated androgen receptors has been demonstrated in preclinical models, and early clinical data in heavily pretreated patients are encouraging. Ongoing and future clinical studies will further delineate the therapeutic potential of ARV-766 in the evolving landscape of prostate cancer treatment. This technical guide provides a foundational understanding of ARV-766 for researchers and clinicians in the field of oncology drug development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A phase 2 expansion study of ARV-766, a PROTAC<sup> </sup> androgen receptor (AR) degrader, in metastatic castration-resistant prostate cancer (mCRPC). ASCO [asco.org]
- 2. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
- 3. A Study of ARV-766 Given by Mouth in Men With Metastatic Prostate Cancer [clin.larvol.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ARV-766: A Technical Guide to a Novel PROTAC Androgen Receptor Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856612#arv-766-protac-function-and-chemical-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com